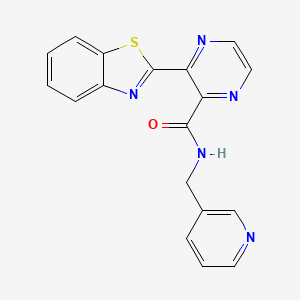

3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyrazine-2-carboxamide

Beschreibung

3-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a benzothiazole moiety at the 3-position and a pyridin-3-ylmethyl carboxamide group at the 2-position. Its molecular formula is C₁₈H₁₃N₅OS, with a molecular weight of 363.40 g/mol.

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5OS/c24-17(22-11-12-4-3-7-19-10-12)15-16(21-9-8-20-15)18-23-13-5-1-2-6-14(13)25-18/h1-10H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTHPRFFILOMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3C(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminobenzothiazole with appropriate reagents to form the desired pyrazine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyrazine-2-carboxamide has been studied for its potential biological activities. It has shown promise as an antibacterial, antifungal, and antiviral agent.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its ability to form stable complexes with metals makes it valuable in various industrial applications.

Wirkmechanismus

The mechanism by which 3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyrazine-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis

Impact of Benzothiazole Substituents: The 6-fluoro and 6-nitro substituents on benzothiazole in Patel’s triazole derivatives significantly enhanced antibacterial and antituberculosis activity, respectively . This suggests that electron-withdrawing groups on benzothiazole may optimize interactions with bacterial targets.

Role of the Core Heterocycle: Pyrazine-carboxamide (target compound) and triazole derivatives exhibit distinct electronic profiles. Pyrazine’s electron-deficient aromatic system may enhance binding to enzymes like CYP51, whereas triazoles’ hydrogen-bonding capacity could favor antibacterial activity .

Pyridin-3-ylmethyl Group :

- The pyridin-3-ylmethyl moiety is conserved in the target compound and MMV001237. This group may facilitate interactions with heme-containing enzymes like CYP51 due to its nitrogen lone pairs .

Synthetic Routes :

- Microwave-assisted synthesis (e.g., ) improves yield and purity for carboxamide derivatives compared to conventional methods . However, the target compound’s synthesis remains undescribed in the provided evidence.

Biologische Aktivität

The compound 3-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyrazine-2-carboxamide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

- Molecular Formula : C19H14N4OS

- Molecular Weight : 346.4 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various cellular targets. Notably, it has been shown to inhibit the JNK signaling pathway, which plays a critical role in regulating cell growth and apoptosis. The inhibition of this pathway can lead to the induction of apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole and pyrazine exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to activate procaspase-3, leading to enhanced caspase-3 activity and subsequent apoptosis in cancer cell lines such as U937 and MCF-7 .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Caspase-3 Activation (%) |

|---|---|---|

| 8j | 5.2 | 99 |

| 8k | 6.6 | 114 |

| PAC-1 | - | 100 |

| DMSO | - | 7 |

This table summarizes the potency of selected compounds in inducing caspase-3 activation, a key marker for apoptosis.

Structure-Activity Relationships (SAR)

The presence of specific functional groups within the compound significantly influences its biological activity. The benzothiazole moiety is crucial for enhancing anticancer activity and selectivity. Modifications that increase lipophilicity or alter electronic properties can impact the compound's efficacy against different cancer cell lines .

Case Studies

- In Vitro Studies : A series of benzothiazole derivatives were tested for their ability to induce apoptosis via caspase activation. Compounds such as 8j and 8k exhibited strong anticancer effects with IC50 values indicating high potency against U937 cells .

- Mechanistic Insights : Further investigations revealed that these compounds could activate procaspase-3 effectively, suggesting that targeting this pathway could be a viable strategy for developing new cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.